

The Discovery and Synthesis of Ribociclib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Ribociclib hydrochloride*

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Ribociclib, also known as LEE011, is a selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Developed by Novartis Institutes for BioMedical Research in collaboration with Astex Pharmaceuticals, it represents a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Ribociclib hydrochloride**.

Discovery and Development

The journey to the discovery of Ribociclib began with a research collaboration between Novartis and Astex Pharmaceuticals that started in 2005.[1] The development of Ribociclib was a result of a multi-faceted drug discovery approach that involved the optimization of a non-selective compound from a different kinase program within Novartis.[6] Through extensive medicinal chemistry efforts, structure-based design, and cross-project data analysis, LEE011 (the internal designation for Ribociclib) was identified as a potent and selective CDK4/6 inhibitor.[6][7]

The development program for Ribociclib progressed rapidly from early-phase single-agent and dose-finding combination trials to a large-scale Phase 3 trial, MONALEESA-2.[4] This accelerated timeline was based on promising preliminary data from a Phase 1 trial that indicated no significant drug-drug interaction between Ribociclib and letrozole.[4] In August

2016, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Ribociclib in combination with letrozole for the treatment of HR+/HER2- advanced or metastatic breast cancer.[2] This was followed by a New Drug Application (NDA) filing with the FDA, which was granted Priority Review.[1] Ultimately, Ribociclib received its first global approval in the USA in March 2017 for use in combination with an aromatase inhibitor for the first-line treatment of postmenopausal women with HR+/HER2- advanced or metastatic breast cancer.[3][4]

Mechanism of Action: Targeting the Cell Cycle

Ribociclib exerts its anti-cancer effects by specifically targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[8][9] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[10][11]

The key steps in this pathway and the action of Ribociclib are as follows:

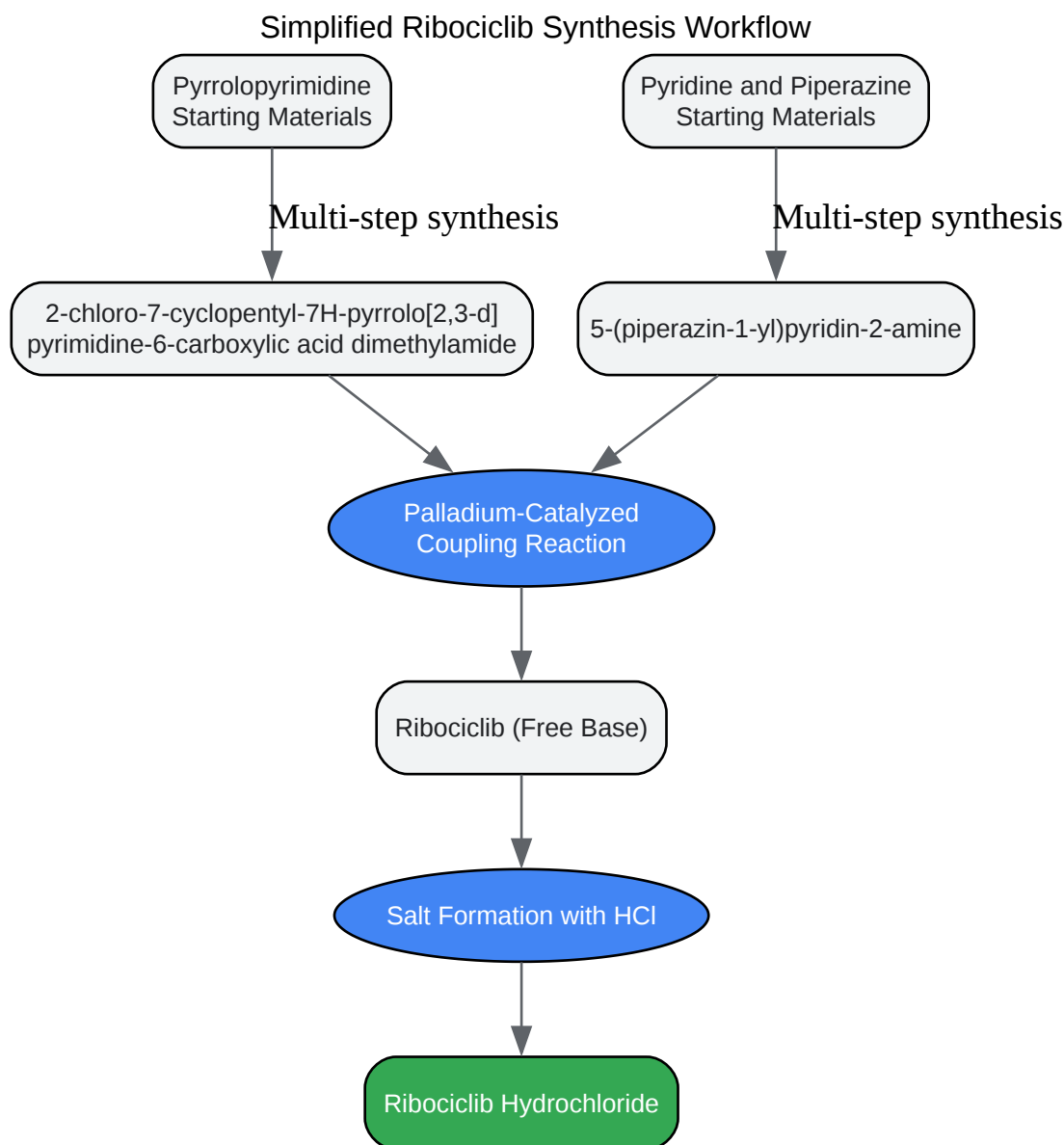
- **G1 Phase Progression:** The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a crucial checkpoint. This transition is driven by the complex formed between cyclin D and CDK4 or CDK6.[12]
- **Rb Phosphorylation:** The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[9][13]
- **E2F Release and Gene Transcription:** Phosphorylation of Rb causes it to release the E2F transcription factor.[10][12] The liberated E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[9][11]
- **Ribociclib's Inhibitory Action:** Ribociclib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both CDK4 and CDK6.[12] This prevents the phosphorylation of Rb.[9][14]
- **Cell Cycle Arrest:** By keeping Rb in its active, hypophosphorylated state, Ribociclib ensures that E2F remains sequestered, thus preventing the transcription of S-phase genes.[9] This leads to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.[9][15][16]

CDK4/6 signaling pathway and Ribociclib's mechanism of action.

Synthesis of Ribociclib Hydrochloride

The chemical synthesis of Ribociclib has been described in various patents and scientific literature. While multiple synthetic routes exist, a common approach involves the coupling of key intermediates.^{[14][17][18]} A generalized synthetic scheme often involves the reaction of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide with 5-(piperazin-1-yl)pyridin-2-amine.^{[19][20]} The resulting Ribociclib free base can then be converted to its hydrochloride salt.

The process generally involves several steps, including the synthesis of the pyrrolopyrimidine core and the piperaziny-pyridine side chain, followed by their coupling and final salt formation.^{[18][19]}



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A simplified workflow for the synthesis of **Ribociclib hydrochloride**.

Quantitative Preclinical and Clinical Data

The efficacy of Ribociclib has been demonstrated through extensive preclinical and clinical studies.

Preclinical Activity

Ribociclib has shown potent and selective inhibition of CDK4 and CDK6 in biochemical and cellular assays. It induces G1 cell cycle arrest in sensitive cell lines.[13][15][21]

| Assay Type | Target/Cell Line | IC ₅₀ (μM) | Reference(s) |
|--------------------|------------------|-----------------------|--------------|
| Biochemical Assay | CDK4/Cyclin D1 | 0.01 | [7] |
| Biochemical Assay | CDK6/Cyclin D3 | 0.04 | [7] |
| Cell Proliferation | JeKo-1 | 0.06 | [7] |
| Cell Proliferation | HK1 | 1.42 ± 0.23 | [15] |
| Cell Proliferation | HK1-LMP1 | 2.18 ± 0.70 | [15] |
| Cell Proliferation | C666-1 | 8.26 ± 0.92 | [15] |
| Cell Proliferation | NP69 | 14.67 ± 1.66 | [15] |
| Cell Proliferation | T47D | 6.23 | [22] |

Clinical Efficacy in Breast Cancer

Ribociclib, in combination with endocrine therapy, has demonstrated significant improvements in patient outcomes in large-scale clinical trials.

| Trial Name | Patient Population | Treatment Arms | Primary Endpoint | Result | Reference(s) |
|--------------|--|---|---------------------------------------|---|------------------------------|
| MONALEES A-2 | Postmenopausal women with HR+/HER2-advanced breast cancer | Ribociclib + Letrozole vs. Placebo + Letrozole | Progression-Free Survival (PFS) | Median PFS was 25.3 months with Ribociclib vs. 16.0 months with placebo (HR: 0.568). | [1] |
| MONALEES A-7 | Premenopausal or perimenopausal women with HR+/HER2-advanced breast cancer | Ribociclib + Endocrine Therapy vs. Placebo + Endocrine Therapy | PFS | Median PFS was 23.8 months with Ribociclib vs. 13.0 months with placebo (HR: 0.55). | [23] |
| NATALEE | Stage II and III HR+/HER2-early breast cancer | Ribociclib + Nonsteroidal Aromatase Inhibitor (NSAI) vs. NSAI alone | Invasive Disease-Free Survival (iDFS) | At 3 years, iDFS was 90.7% with the Ribociclib combination vs. 87.6% with NSAI alone, representing a 25% reduction in the risk of invasive disease recurrence. [24] At 5 years, the absolute iDFS benefit | [24][25][26] |

was 4.5%
(85.5% vs
81.0%).[\[25\]](#)

| | | | | | |
|-------------------|---|--|---|--|----------------------|
| WSG ADAPTcycle | Intermediate- risk HR+/HER2- early breast cancer (neoadjuvant) | Ribociclib + Endocrine Therapy vs. Standard-of- Care (SOC) Chemotherap y | Pathologic Complete Response (pCR) | pCR rates were similar: 5.7% with Ribociclib + endocrine therapy vs. 7.1% with SOC chemotherap y. | [27] |
|-------------------|---|--|---|--|----------------------|

Experimental Protocols

The characterization of CDK4/6 inhibitors like Ribociclib relies on standardized biochemical and cell-based assays.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK4/6.

Methodology:

- Reagents: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable peptide substrate (e.g., a fragment of Rb protein), ATP, and the test compound (Ribociclib) at various concentrations.
- Reaction: The enzyme, substrate, ATP, and test compound are incubated together in an appropriate assay buffer. The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

- **Detection:** The reaction is stopped, and detection reagents are added. In an HTRF assay, this typically involves two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to a non-phosphorylated part of the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that specifically binds to the phosphorylated substrate.
- **Signal Measurement:** When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is measured using a plate reader.
- **Data Analysis:** The signal intensity is inversely proportional to the kinase inhibition. The concentration of the test compound that inhibits 50% of the kinase activity (IC_{50}) is calculated by fitting the dose-response data to a sigmoidal curve.

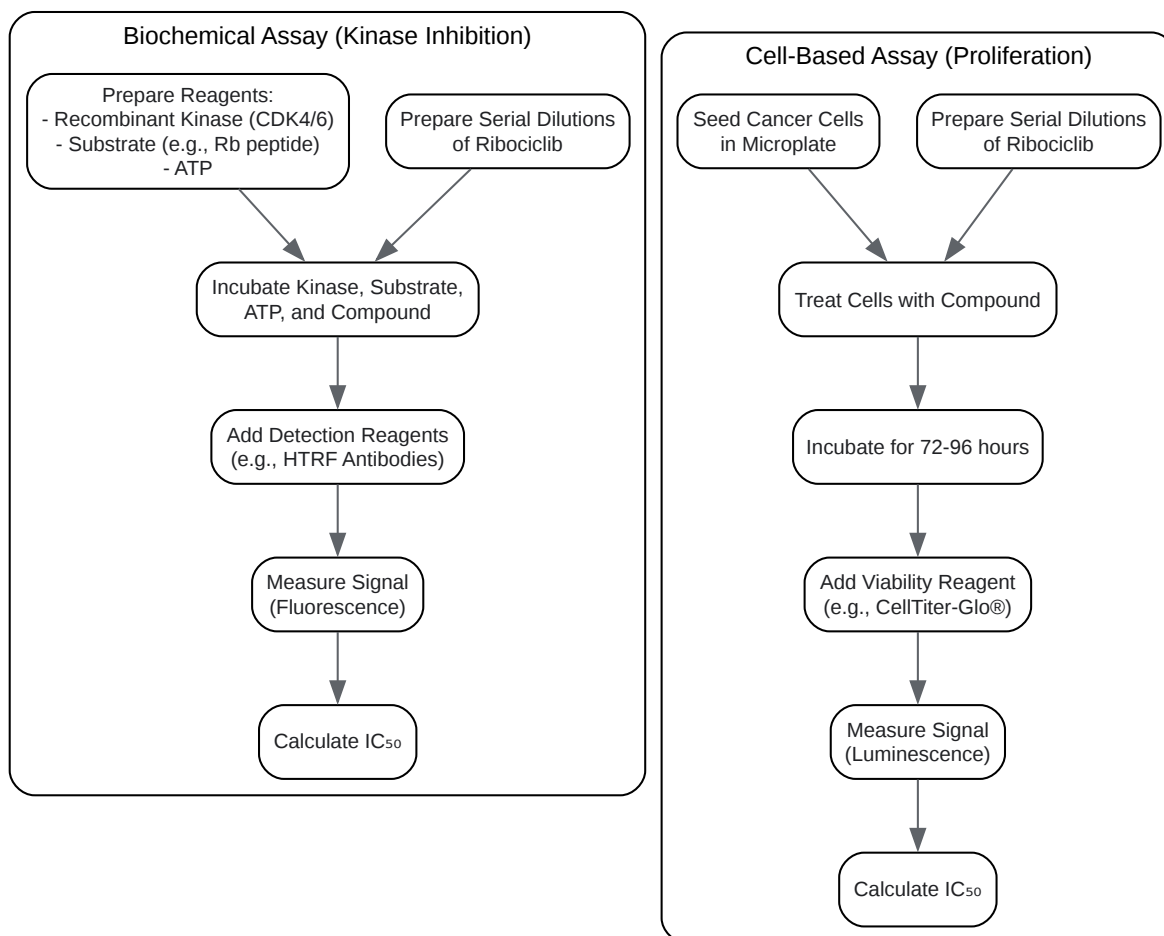
Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on the growth and viability of cancer cell lines.

Methodology:

- **Cell Culture:** Cancer cells (e.g., T47D, a human breast cancer cell line) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with Ribociclib at a range of concentrations (serial dilutions). A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Measurement:** After incubation, a reagent like CellTiter-Glo® is added to each well. This reagent lyses the cells and contains a substrate (luciferin) and luciferase. The amount of ATP present, which is proportional to the number of viable cells, is measured by the luminescent signal generated by the luciferase reaction.
- **Data Analysis:** The luminescence is read using a luminometer. The results are expressed as a percentage of the vehicle control. The IC_{50} value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.

General Workflow for In Vitro Compound Characterization



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Generalized workflow for in vitro characterization of Ribociclib.

Conclusion

Ribociclib hydrochloride is a testament to the success of targeted therapy in oncology. Its discovery through a focused medicinal chemistry program and its rapid clinical development have provided a crucial therapeutic option for patients with HR+/HER2- breast cancer. By

selectively inhibiting CDK4 and CDK6, Ribociclib effectively halts the cell cycle in cancer cells, leading to improved patient outcomes. The ongoing investigation of Ribociclib in various other cancers and combination therapies continues to underscore its importance in the field of oncology.[8][11]

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